![molecular formula C22H25N3O4S B5025874 1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5025874.png)
1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B-cell receptor signaling pathway and is involved in the activation and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
TAK-659 works by irreversibly binding to BTK and preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, as well as the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on BTK, it has been shown to inhibit other kinases, such as JAK2 and FLT3, which are involved in the pathogenesis of certain cancers. TAK-659 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its specificity for BTK, which makes it a promising therapeutic agent for B-cell malignancies. However, its inhibitory effects on other kinases may limit its use in certain contexts. Additionally, TAK-659 has a relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the evaluation of TAK-659 in other types of cancer and autoimmune diseases. Finally, further research is needed to better understand the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome this resistance.
Méthodes De Synthèse
TAK-659 can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. One of the most commonly used methods involves the reaction of 1-(2,4-dimethylphenyl)-3-(4-bromophenyl)-2,5-pyrrolidinedione with 4-(phenylsulfonyl)-1-piperazine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
TAK-659 has been the subject of extensive scientific research, particularly in the field of oncology. Preclinical studies have demonstrated its efficacy in inhibiting BTK and suppressing the growth of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with B-cell malignancies.
Propriétés
IUPAC Name |
3-[4-(benzenesulfonyl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-16-8-9-19(17(2)14-16)25-21(26)15-20(22(25)27)23-10-12-24(13-11-23)30(28,29)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVVNQGAQSWLEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

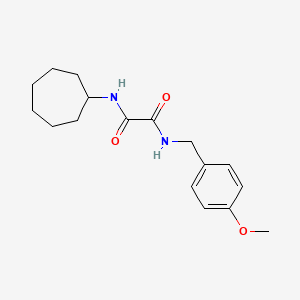
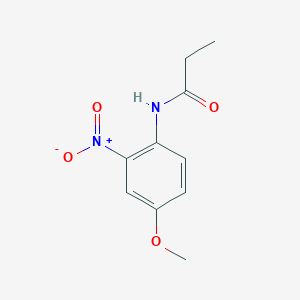
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5025805.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5025822.png)
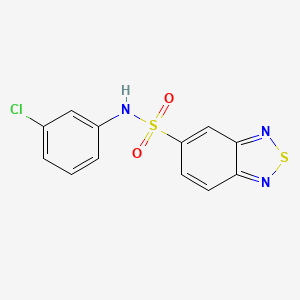
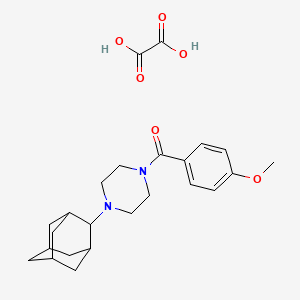
![2-(1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5025846.png)
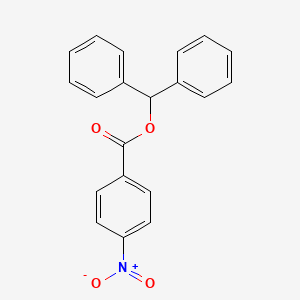
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5025849.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-cyclopentyl-1,4-diazepane](/img/structure/B5025857.png)
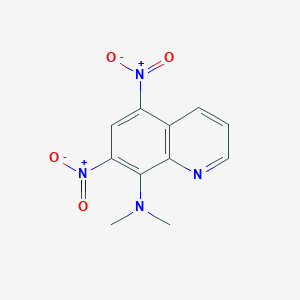
![7-chloro-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5025867.png)
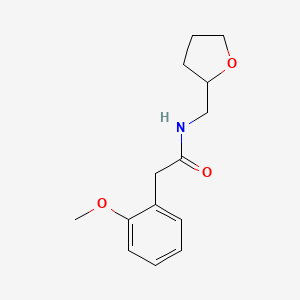
![ethyl 7-cyclopropyl-3-(4-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5025903.png)